molecular formula C17H18ClNO B4002148 N-(4-chloro-2-methylphenyl)-2-phenylbutanamide

N-(4-chloro-2-methylphenyl)-2-phenylbutanamide

Cat. No.: B4002148
M. Wt: 287.8 g/mol
InChI Key: IOKRWYFHUPVFEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-2-methylphenyl)-2-phenylbutanamide is a useful research compound. Its molecular formula is C17H18ClNO and its molecular weight is 287.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 287.1076919 g/mol and the complexity rating of the compound is 314. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Kinetics and Mechanism of Formation

One study delves into the chemical behavior of substituted 4-chloro-N-phenylbutanamides, revealing insights into their kinetics and mechanisms when interacting with aqueous solutions of sodium hydroxide. This research highlights the process of ring closure leading to substituted 1-phenylpyrrolidin-2-ones and their subsequent hydrolysis into derivatives of sodium 4-amino-N-phenylbutanoates. The study provides valuable kinetic measurements, shedding light on the influence of substitution at the α-position of the butanamide skeleton on the cyclization rate constants and dissociation constants in different solvent environments (Sedlák, Hejtmánková, Kašparová, & Kaválek, 2002).

Synthesis of Key Intermediates

Another line of research focuses on the synthesis of intermediates crucial for the production of statins, such as atorvastatin. The synthesis involves condensation, chlorination, and ammomolysis reactions, starting from readily available materials to produce 4-(4-Fluorophenyl)-2-(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide, demonstrating the compound's significance in pharmaceutical manufacturing processes (Song Hong-rui, 2009).

Lipoxygenase Inhibitors

Research into the synthesis of new N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives highlights their potential as lipoxygenase inhibitors. This study underscores the biological activity of heterocyclic compounds, contributing to our understanding of their roles in inhibiting enzymes involved in inflammatory processes (Aziz‐ur‐Rehman et al., 2016).

Antifungal Activity

The synthesis and structural analysis of N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, exploring its antifungal properties, provide insights into the compound's potential agricultural applications. This research identifies the compound's efficacy against various fungal pathogens, offering a foundation for developing new antifungal agents (Xue Si, 2009).

Metal-Free Oxidative Arylmethylation

Innovative research presents a metal-free oxidative arylmethylation approach, utilizing N-(arylsulfonyl)acrylamides to synthesize 2,2-disubstituted-N-arylbutanamides. This method demonstrates a novel strategy for constructing molecules with an all-carbon quaternary center, highlighting the versatility of N-(4-chloro-2-methylphenyl)-2-phenylbutanamide related compounds in organic synthesis (Fang-Lin Tan et al., 2016).

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO/c1-3-15(13-7-5-4-6-8-13)17(20)19-16-10-9-14(18)11-12(16)2/h4-11,15H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKRWYFHUPVFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chloro-2-methylphenyl)-2-phenylbutanamide
Reactant of Route 2
Reactant of Route 2
N-(4-chloro-2-methylphenyl)-2-phenylbutanamide
Reactant of Route 3
Reactant of Route 3
N-(4-chloro-2-methylphenyl)-2-phenylbutanamide
Reactant of Route 4
Reactant of Route 4
N-(4-chloro-2-methylphenyl)-2-phenylbutanamide
Reactant of Route 5
Reactant of Route 5
N-(4-chloro-2-methylphenyl)-2-phenylbutanamide
Reactant of Route 6
Reactant of Route 6
N-(4-chloro-2-methylphenyl)-2-phenylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.